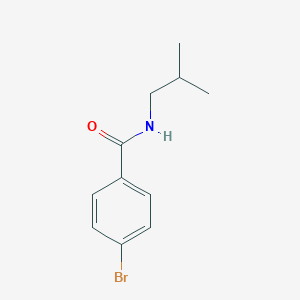

4-bromo-N-isobutylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHXIBMUKXWKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351366 | |

| Record name | 4-bromo-N-isobutylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161768-66-7 | |

| Record name | 4-bromo-N-isobutylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-isobutylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-isobutylbenzamide, a substituted benzamide derivative. Due to the limited publicly available data on this specific compound, this document synthesizes available chemical and synthetic information and presents a hypothetical biological context based on the activities of structurally related benzamide compounds. This guide includes detailed chemical properties, established synthesis protocols, and proposed experimental methodologies for biological evaluation. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to aid researchers in their potential investigation of this molecule.

Chemical Properties and Characterization

This compound is a chemical compound with the CAS number 161768-66-7.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 161768-66-7 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO | [2] |

| Molecular Weight | 256.14 g/mol | [2] |

| IUPAC Name | 4-bromo-N-(2-methylpropyl)benzamide | N/A |

| SMILES | CC(C)CNC(=O)C1=CC=C(C=C1)Br | [2] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |

| logP | 2.8349 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of isobutylamine with 4-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

General Synthesis Pathway

The logical flow of the synthesis is depicted in the diagram below.

References

An In-depth Technical Guide to 4-bromo-N-isobutylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-N-isobutylbenzamide, including its identification, synthesis, and characterization. While specific experimental data for this compound is not widely available in the public domain, this guide compiles information from closely related analogs to provide a robust starting point for research and development.

Core Identification

CAS Number: 161768-66-7

This compound is a chemical compound belonging to the class of N-substituted benzamides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.

| Identifier | Value |

| IUPAC Name | 4-bromo-N-(2-methylpropyl)benzamide |

| CAS Number | 161768-66-7 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Synonyms | N-Isobutyl-4-bromobenzamide |

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is limited. The following table summarizes expected and analogous data based on structurally similar compounds, such as 4-bromo-N-tert-butylbenzamide and other N-alkylbenzamides.

| Property | Expected/Analogous Value | Notes |

| Melting Point | ~130-140 °C | Based on the melting point of 4-bromo-N-tert-butyl-benzamide (133-134 °C).[1] |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.6 (d, 2H), ~7.5 (d, 2H), ~6.0 (br s, 1H), ~3.2 (t, 2H), ~1.8 (m, 1H), ~0.9 (d, 6H) | Predicted spectrum based on the structure and data from similar benzamides. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~167, ~134, ~132 (2C), ~129 (2C), ~126, ~48, ~28, ~20 (2C) | Predicted spectrum based on the structure and data from similar benzamides. |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1070 (C-Br stretch) | Characteristic vibrational modes for N-alkylbenzamides. |

| Mass Spectrum (EI) | m/z (%): 255/257 ([M]⁺), 183/185 ([M-C₄H₈]⁺), 155/157, 76 | Expected molecular ion peaks showing bromine's isotopic pattern (¹⁹Br/⁸¹Br). |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 4-bromo-N-tert-butyl-benzamide.[1]

Reaction Scheme:

4-bromobenzoyl chloride + isobutylamine → this compound + HCl

Materials:

-

4-bromobenzoyl chloride

-

Isobutylamine

-

Dichloromethane (anhydrous)

-

3 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve isobutylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled isobutylamine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove any precipitate.

-

Wash the filtrate sequentially with 3 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/hexanes) to obtain pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to confirm the presence and connectivity of the aromatic and isobutyl protons.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify all unique carbon environments in the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Data Acquisition: Obtain the IR spectrum to identify key functional groups, such as the N-H bond, C=O bond of the amide, and C-Br bond.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., electrospray ionization or electron ionization) to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, N-substituted benzamides are known to exhibit a range of pharmacological effects, including potential antitumor and antimicrobial activities.[2] Some benzamides act as histone deacetylase (HDAC) inhibitors, which are a class of compounds that interfere with the function of enzymes that play a critical role in gene regulation.

Caption: Potential mechanism of action for this compound as an HDAC inhibitor.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A general workflow for the synthesis and purification of this compound.

References

Potential Biological Activity of 4-bromo-N-isobutylbenzamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document explores the prospective biological activities of the novel chemical entity, 4-bromo-N-isobutylbenzamide. In the absence of direct experimental data for this specific compound, this paper provides a comprehensive analysis based on the structure-activity relationships (SAR) of structurally analogous benzamide derivatives. Drawing from published literature on related compounds, we hypothesize potential therapeutic applications, including anticancer and antimicrobial activities. This whitepaper outlines detailed, hypothetical experimental protocols for the synthesis and biological evaluation of this compound, presents structured tables for the anticipated quantitative data, and includes visualizations of proposed signaling pathways and experimental workflows to guide future research and development efforts.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, known to exhibit a wide array of pharmacological effects. Various substituted benzamides have been investigated and developed for their potential as antiemetics, antipsychotics, and gastroprokinetics. Furthermore, the benzamide scaffold is a common feature in molecules targeting cancer, microbial infections, and neurological disorders.

The subject of this whitepaper, this compound, is a distinct molecule for which, to our knowledge, no biological data has been publicly reported. Its structure comprises a 4-bromobenzoyl core linked to an isobutyl amine via an amide bond. The presence of the bromine atom on the phenyl ring and the nature of the N-alkyl substituent are key determinants of its potential physicochemical properties and biological interactions. This document aims to build a scientific case for the investigation of this compound by extrapolating from the known biological activities of its structural relatives.

Synthesis Protocol

A plausible synthetic route for this compound is the acylation of isobutylamine with 4-bromobenzoyl chloride.

Materials:

-

4-bromobenzoyl chloride

-

Isobutylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve isobutylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Add the isobutylamine solution dropwise to the stirred 4-bromobenzoyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield pure this compound.

Postulated Biological Activities and Mechanisms of Action

Based on the biological evaluation of structurally similar compounds, we postulate that this compound could exhibit anticancer and antimicrobial properties.

Potential Anticancer Activity

Derivatives of 4-bromobenzamide have been explored as potential anticancer agents. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer. The general benzamide scaffold is also known to be a component of tubulin polymerization inhibitors.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

We propose that this compound may interfere with microtubule dynamics by binding to tubulin, thereby inhibiting its polymerization. This disruption of the microtubule network would lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis in cancer cells.

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and Background of N-substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile and enduring pharmacophore in the development of a wide array of therapeutic agents. Its inherent structural simplicity, coupled with the capacity for diverse chemical modifications, has led to the discovery of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, background, synthesis, and mechanisms of action of N-substituted benzamides. It is designed to be a valuable resource for professionals engaged in the exploration and development of novel therapeutics based on this privileged scaffold.

The journey of benzamide derivatives in medicine commenced in the mid-20th century with the identification of their antipsychotic properties. Compounds like sulpiride and amisulpride were early pioneers that highlighted the potential of this chemical class to modulate the central nervous system.[1] This initial success catalyzed further research, revealing that the benzamide core could be tailored to interact with a multitude of biological targets, including enzymes and receptors. Over the decades, medicinal chemists have adeptly functionalized the benzamide structure, leading to the development of drugs for various indications, including antiemetics, gastroprokinetics, and more recently, as targeted agents in oncology.

Synthetic Pathways

The synthesis of N-substituted benzamides is typically achieved through the formation of an amide bond between a benzoic acid derivative and an amine. A common and efficient method involves the reaction of a substituted benzoyl chloride with a primary or secondary amine. The following is a representative two-step protocol for the synthesis of a 4-amino-N-substituted benzamide, a common motif in many biologically active compounds.

General Experimental Protocol: Two-Step Synthesis of 4-amino-N-(2-chlorophenyl)benzamide

Step 1: Amide Bond Formation

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically triethylamine (1.2 equivalents) or pyridine, to the solution and cool the mixture in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-N-(2-chlorophenyl)benzamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure intermediate.

Step 2: Reduction of the Nitro Group

Two common methods for the reduction of the nitro group to a primary amine are catalytic hydrogenation and metal-acid reduction.

Method A: Catalytic Hydrogenation

-

Reaction Setup: Dissolve the 4-nitro-N-(2-chlorophenyl)benzamide intermediate (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-N-(2-chlorophenyl)benzamide.

Method B: Iron-Mediated Reduction

-

Reaction Setup: In a round-bottom flask, suspend the 4-nitro-N-(2-chlorophenyl)benzamide intermediate (1.0 equivalent) in a mixture of ethanol and water containing a small amount of ammonium chloride.

-

Addition of Iron: Heat the mixture to reflux and add iron powder (3-5 equivalents) portion-wise.

-

Reaction Monitoring: Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.

-

Work-up: After completion, cool the reaction mixture and filter it through Celite to remove the iron salts. Concentrate the filtrate to remove the ethanol.

-

Extraction and Isolation: Extract the aqueous residue with dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation: Biological Activities of N-substituted Benzamides

The versatility of the N-substituted benzamide scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following tables summarize quantitative data for two prominent classes of N-substituted benzamides: those with anti-proliferative activity against cancer cell lines and those acting as inhibitors of histone deacetylases (HDACs).

Table 1: In Vitro Anti-proliferative Activity of N-substituted Benzamide Derivatives

| Compound | N-substituent | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| MS-275 (Entinostat) | Pyridin-3-ylmethyl | 3.1 ± 0.4 | 4.2 ± 0.5 | 2.0 ± 0.3 | 5.3 ± 0.7 |

| 13a | H | > 50 | > 50 | > 50 | > 50 |

| 13b | Piperidin-1-yl | 25.4 ± 3.1 | 28.9 ± 3.5 | 22.1 ± 2.7 | 30.5 ± 3.8 |

| 13c | Morpholin-4-yl | 28.7 ± 3.4 | 32.1 ± 3.9 | 25.6 ± 3.1 | 35.8 ± 4.2 |

| 13d | 4-Methylpiperazin-1-yl | 20.3 ± 2.5 | 24.8 ± 3.0 | 18.7 ± 2.3 | 26.9 ± 3.3 |

| 13f | Phenyl | 3.5 ± 0.4 | 4.8 ± 0.6 | 2.3 ± 0.3 | 5.9 ± 0.7 |

| 13g | 4-Chlorophenyl | 15.6 ± 2.0 | 18.3 ± 2.3 | 12.1 ± 1.5 | 20.4 ± 2.6 |

| 13h | 2-Aminophenyl | 2.8 ± 0.3 | 3.5 ± 0.4 | 1.9 ± 0.2 | 4.8 ± 0.6 |

| 13k | Pyridin-3-yl | 2.6 ± 0.3 | 3.3 ± 0.4 | 1.7 ± 0.2 | 4.5 ± 0.5 |

Data synthesized from Chen et al. (2018).

Table 2: Inhibitory Activity of N-(2-Aminophenyl)benzamide Derivatives against HDAC Isoforms

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |

| Vorinostat (SAHA) | 20 | 20 | 40 | 690 |

| Entinostat (MS-275) | 930 | 950 | 1800 | >100000 |

| 7j | 650 | 780 | 1700 | >100000 |

| 24a | 930 | 85 | 12 | 4100 |

Data compiled from various literature sources.[2][3]

Mechanism of Action and Signaling Pathways

N-substituted benzamides exert their biological effects through various mechanisms of action, most notably through the inhibition of key signaling pathways involved in cell growth, survival, and gene expression.

Inhibition of NF-κB Signaling

Certain N-substituted benzamides have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[6][7] Some N-substituted benzamides inhibit NF-κB activation by preventing the breakdown of its inhibitory protein, IκBβ. This stabilizes the IκBβ/NF-κB complex in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.

Inhibition of Histone Deacetylases (HDACs)

A significant number of N-substituted benzamides have been developed as potent inhibitors of histone deacetylases (HDACs).[2][8][9][10] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[11][12] This leads to chromatin condensation and transcriptional repression. In cancer, the overexpression of certain HDACs can silence tumor suppressor genes. N-(2-aminophenyl)benzamides are a prominent class of HDAC inhibitors where the 2-amino group and the amide carbonyl chelate the zinc ion in the active site of the enzyme, blocking its catalytic activity.[13] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

Key Experimental Protocols

In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of N-substituted benzamides on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution (containing Trichostatin A as a stop reagent)

-

Test N-substituted benzamide compounds

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in HDAC Assay Buffer. A final DMSO concentration of less than 1% is recommended.

-

Reaction Setup: In a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

-

Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of N-substituted benzamides for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor

-

Radioligand (e.g., [³H]-Spiperone)

-

Unlabeled test N-substituted benzamide compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding determinator (e.g., unlabeled Haloperidol)

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Cell harvester

-

Liquid scintillation counter and scintillation cocktail

Procedure:

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Total Binding: Radioligand and cell membranes.

-

Non-specific Binding: Radioligand, cell membranes, and a high concentration of unlabeled Haloperidol.

-

Competitive Binding: Radioligand, cell membranes, and serial dilutions of the test N-substituted benzamide.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination of Reaction: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The N-substituted benzamide scaffold has demonstrated remarkable utility in the field of drug discovery, yielding a diverse range of therapeutic agents. From their origins as antipsychotic drugs to their contemporary application as targeted enzyme inhibitors in oncology, the adaptability of this chemical framework is undeniable. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanisms of action of N-substituted benzamides, supported by quantitative data and detailed experimental protocols. It is anticipated that the continued exploration of this versatile scaffold will lead to the development of novel and improved therapies for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-bromo-N-isobutylbenzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-bromo-N-isobutylbenzamide scaffold represents a promising, yet underexplored, area in medicinal chemistry. As a member of the broader benzamide class of compounds, which are known to possess a wide array of biological activities, this specific structural motif holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental methodologies for the investigation of this compound and its analogs. While direct and extensive research on this specific derivative is limited, this guide consolidates information from structurally related compounds to provide a foundational understanding and a roadmap for future research and development. The content herein covers synthetic strategies, potential anticancer and anti-inflammatory activities, and detailed experimental protocols for biological evaluation. Furthermore, it explores potential mechanisms of action by examining relevant signaling pathways that are modulated by similar benzamide derivatives.

Introduction

Benzamides are a well-established class of compounds in medicinal chemistry, with various derivatives being utilized as antiemetics, antipsychotics, and gastroprokinetics. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The introduction of a bromine atom at the 4-position of the benzoyl ring and an isobutyl group on the amide nitrogen, as in this compound, presents a unique combination of lipophilicity and hydrogen bonding capability that may confer novel biological activities. This guide aims to provide a detailed technical resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be readily achieved through standard amidation reactions. A general and adaptable protocol is provided below.

General Synthetic Protocol: Amidation of 4-bromobenzoyl chloride

A common method for the synthesis of N-alkyl-4-bromobenzamides involves the reaction of 4-bromobenzoyl chloride with the corresponding alkylamine.

Materials:

-

4-bromobenzoyl chloride

-

Isobutylamine (or other primary/secondary alkylamines)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

-

Dissolve isobutylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Quantitative Data

While specific biological data for this compound is not extensively reported in the public domain, the activities of structurally related N-substituted benzamides provide strong indications of its potential therapeutic applications, particularly in oncology and inflammation.

Anticancer Activity

Numerous N-substituted benzamide derivatives have demonstrated significant antiproliferative activities against various cancer cell lines. The proposed mechanisms often involve the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways like the Hedgehog pathway.

Table 1: Anticancer Activity of Representative Benzamide Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Putative Mechanism of Action |

| N-benzylbenzamide derivatives | Various cancer cell lines | IC₅₀ | 12-27 nM | Tubulin polymerization inhibitor |

| 4-Methylbenzamide derivatives | K562 (Leukemia) | IC₅₀ | 2.27 µM | Protein kinase inhibitor |

| 4-Methylbenzamide derivatives | HL-60 (Leukemia) | IC₅₀ | 1.52 µM | Protein kinase inhibitor |

| 1-(4-(benzamido)phenyl)-3-arylurea | MDA-MB-231 (Breast) | GI₅₀ | 11.35 µM | Aromatase inhibitor |

| 1-(4-(benzamido)phenyl)-3-arylurea | MCF-7 (Breast) | GI₅₀ | 11.58 µM | Aromatase inhibitor |

Data is synthesized from studies on structurally related benzamide derivatives and is intended to guide future research.

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives has also been investigated. For instance, N-benzyl-4-bromobenzamide has been shown to inhibit the production of pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts[1]. This suggests that this compound may also exhibit anti-inflammatory effects. The mechanism of action for some benzamides has been linked to the inhibition of the NF-κB signaling pathway[2].

Table 2: Anti-inflammatory Activity of a Representative Benzamide Derivative

| Compound | Cell/System | Target | Inhibition |

| N-benzyl-4-bromobenzamide[1] | LPS-induced Human Gingival Fibroblasts | IL-6 Production | 35.6 ± 0.5% |

| N-benzyl-4-bromobenzamide[1] | LPS-induced Human Gingival Fibroblasts | PGE₂ Production | 75.6 ± 0.52% |

| Metoclopramide (N-substituted benzamide)[2] | Mouse model | TNFα production | Dose-dependent inhibition |

| 3-Chloroprocainamide (N-substituted benzamide)[2] | Mouse model | TNFα production | Dose-dependent inhibition |

This data highlights the potential for this compound derivatives to act as anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To investigate the potential anticancer and anti-inflammatory activities of this compound derivatives, the following detailed experimental protocols can be employed.

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle controls (DMSO) and untreated controls.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Harvest the cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

LPS from E. coli

-

Test compound dissolved in DMSO

-

Griess Reagent system

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent system according to the manufacturer's protocol.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. A parallel cell viability assay (e.g., MTT) should be performed to ensure the observed effects are not due to cytotoxicity.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of benzamide derivatives are often attributed to their interaction with specific enzymes or signaling pathways. Based on data from related compounds, the following are potential mechanisms of action for this compound derivatives.

Inhibition of Tubulin Polymerization

Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Some benzamide derivatives have been shown to inhibit the Hh pathway by targeting the Smoothened (Smo) receptor.

Caption: Inhibition of the Hedgehog signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. Some N-substituted benzamides have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Visualization

A logical workflow is essential for the systematic evaluation of novel compounds.

Caption: A general experimental workflow for drug discovery.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. Although direct biological data for this specific compound is limited, the extensive research on related benzamide derivatives provides a strong rationale for its investigation. This technical guide has outlined robust synthetic methodologies, detailed protocols for biological evaluation, and a summary of potential mechanisms of action based on established signaling pathways. By providing a comprehensive and structured resource, this guide aims to facilitate and accelerate research into this promising class of compounds, ultimately contributing to the discovery and development of new and effective medicines. Researchers are encouraged to utilize the provided protocols and theoretical frameworks as a foundation for their own investigations into the therapeutic potential of this compound and its analogs.

References

The Versatility of Brominated Benzamides: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated benzamides represent a versatile class of organic compounds that have garnered significant attention across various scientific disciplines. The incorporation of a bromine atom onto the benzamide scaffold imparts unique physicochemical properties, leading to a diverse range of biological activities and applications. This technical guide provides an in-depth overview of the general applications of brominated benzamides in research, with a focus on their utility in drug discovery and chemical biology. We will delve into their roles as potent enzyme inhibitors, anticancer agents, and valuable tools in asymmetric synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Research

The strategic placement of bromine atoms on the benzamide core can significantly influence the molecule's binding affinity, selectivity, and metabolic stability, making these compounds attractive candidates for various research applications.

Anticancer Agents

A primary application of brominated benzamides is in the development of novel anticancer therapeutics. Their mechanisms of action are diverse and target key pathways involved in cancer progression.

Brominated benzamides have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

Bcr-Abl Kinase Inhibitors: For the treatment of chronic myeloid leukemia (CML), brominated benzamides have shown significant promise. For instance, NS-187 is a potent dual Bcr-Abl/Lyn tyrosine kinase inhibitor that is effective against imatinib-resistant CML.[1] It demonstrates significantly greater potency than imatinib in blocking Bcr-Abl autophosphorylation.[1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway. Brominated benzamides have been designed to inhibit VEGFR kinases, thereby disrupting this process.

-

Multi-Kinase Inhibitors: Some brominated benzamides exhibit inhibitory activity against a range of kinases. For example, a hypothetical novel kinase inhibitor, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (BBSB), has been compared to the known multi-kinase inhibitor Regorafenib, showing potential for broad-spectrum anti-cancer activity.

Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical Brominated Benzamide (BBSB) vs. Regorafenib

| Target Kinase | BBSB IC₅₀ (nM) | Regorafenib IC₅₀ (nM) |

| VEGFR2 | 15 | 22 |

| PDGFR-β | 25 | 4 |

| c-KIT | 40 | 7 |

| BRAF | 80 | 28 |

| RET | 55 | 1.5 |

Note: The data for BBSB is simulated based on typical performance characteristics of novel kinase inhibitors in early-stage development.

PARP enzymes are essential for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality and selective cancer cell death. The benzamide moiety is a key pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate.

Table 2: Inhibitory Potency of Clinically Approved Benzamide-Based PARP Inhibitors

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |

| Olaparib | 1.9 | 1.5 |

| Rucaparib | 1.4 | 1.4 |

| Talazoparib | 0.57 | 0.31 |

| Niraparib | 3.8 | 2.1 |

| Veliparib | 4.7 | 2.9 |

Note: IC50 values can vary between different studies and assay conditions.

Certain novel 3-(2'-bromopropionylamino)-benzamides have demonstrated potent cytotoxic effects against various cancer cell lines.[2] Mechanistic studies have revealed that their mode of action involves inducing cell cycle arrest in the S-phase, rather than targeting tubulin.[2]

Table 3: Cytotoxicity of 3-(2'-Bromopropionylamino)-benzamides

| Compound | Cell Line | Cytotoxicity (µM) |

| 10l (example) | Molt-3 leukemia | < 6.5 |

| Various solid tumors | < 6.5 |

Asymmetric Synthesis

Brominated benzamides are pivotal in the field of asymmetric synthesis, particularly in the creation of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. Peptide-catalyzed electrophilic bromination of benzamides has emerged as a powerful method for the enantioselective synthesis of atropisomeric benzamides.[3][4] These chiral molecules can serve as valuable ligands in asymmetric catalysis.

Chemical Probes

The development of selective chemical probes is crucial for studying the biological function of proteins. Brominated benzamides have been utilized as scaffolds for designing probes for bromodomains, which are "readers" of epigenetic marks. These probes are instrumental in elucidating the roles of specific bromodomain-containing proteins in health and disease.

Experimental Protocols

This section provides detailed methodologies for key experiments involving brominated benzamides.

Synthesis of 3-Bromobenzamide (General Procedure)

This protocol describes a classical electrophilic aromatic substitution to synthesize 3-bromobenzamide.

Materials:

-

Benzamide

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzamide in dichloromethane.

-

Add iron(III) bromide as a catalyst.

-

Slowly add bromine to the solution at room temperature.

-

Reflux the reaction mixture at 40-60°C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with a sodium thiosulfate solution to remove excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-bromobenzamide.[5]

Caption: General Synthesis Workflow for 3-Bromobenzamide.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the inhibitory potential of a brominated benzamide against PARP1.[6]

Materials:

-

Histone-coated 96-well plate

-

Recombinant PARP1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Test inhibitor (brominated benzamide)

-

Olaparib (positive control)

-

Blocking buffer

-

PBST buffer

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Plate reader

Procedure:

-

Block the histone-coated 96-well plate with Blocking Buffer for at least 90 minutes at room temperature.

-

Wash the plate three times with PBST buffer.

-

Prepare serial dilutions of the test inhibitor and the positive control (Olaparib) in the assay buffer.

-

Add the inhibitor dilutions or DMSO vehicle (for the positive control) to the designated wells.

-

Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.

-

Add the master mix to all wells except the blank.

-

Incubate the plate at room temperature for 1 hour.

-

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.

-

Wash the plate to remove unbound reagents.

-

Add the chemiluminescent HRP substrate and measure the light produced using a plate reader. The reduction in signal corresponds to the inhibitory activity of the compound.

References

- 1. NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent for imatinib-resistant leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy 3-Bromobenzamide | 22726-00-7 [smolecule.com]

- 6. benchchem.com [benchchem.com]

The Multifaceted Mechanisms of Action of N-Benzylbenzamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-benzylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Compounds incorporating this moiety have been shown to interact with a wide array of biological targets, leading to potent effects in oncology, neurodegenerative diseases, metabolic disorders, and beyond. This technical guide provides an in-depth exploration of the core mechanisms of action of N-benzylbenzamide compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Core Mechanisms of Action

N-benzylbenzamide derivatives achieve their biological effects through interaction with a variety of molecular targets. The primary mechanisms of action identified to date are detailed below.

Anticancer Activity

The N-benzylbenzamide scaffold is a prominent feature in a number of potent anticancer agents, acting through several distinct mechanisms.

A significant number of N-benzylbenzamide derivatives exert their cytotoxic effects by disrupting microtubule dynamics. These compounds act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[1][2] This interaction prevents the assembly of α/β-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2] The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1] Notably, some derivatives have shown significant antiproliferative activities with IC50 values in the low nanomolar range against various cancer cell lines.[1][3]

Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as novel modulators of autophagy. These compounds have been shown to reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[4] By inhibiting mTORC1, these compounds increase basal autophagy. Furthermore, they disrupt the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of LC3-II under starvation and refeeding conditions.[4] This dual action on autophagy represents a promising and novel mechanism for anticancer activity.

The N-benzylbenzamide backbone has been successfully utilized to develop inhibitors of key kinases implicated in cancer progression.

-

Aurora Kinase A Inhibition: Novel allosteric inhibitors of Aurora kinase A (AurkA) featuring an N-benzylbenzamide scaffold have been discovered. These compounds bind to an allosteric site known as the "Y-pocket" within the kinase domain, disrupting the interaction between AurkA and its activator, TPX2.[5] This allosteric inhibition suppresses both the catalytic and non-catalytic functions of AurkA, leading to the suppression of DNA replication.[5]

-

STAT3 Inhibition: While not direct N-benzylbenzamide derivatives, structurally related salicylanilides have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Niclosamide, a salicylanilide, has been identified as an inhibitor of STAT3, and its derivatives are being explored for this activity.[6][7] STAT3 is a transcription factor that is constitutively activated in many cancers, promoting tumor cell proliferation and survival.

Neuroprotective Activity: Butyrylcholinesterase Inhibition

A series of N-benzylbenzamide derivatives have been reported as highly potent and selective inhibitors of butyrylcholinesterase (BChE), with IC50 values reaching the sub-nanomolar and even picomolar range.[5][8][9] BChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine. In Alzheimer's disease, BChE activity increases while acetylcholinesterase (AChE) levels decline. Therefore, inhibiting BChE can help restore cholinergic function, which is crucial for cognition.[10] The high potency and selectivity of these N-benzylbenzamide compounds for BChE over AChE make them promising candidates for the treatment of advanced Alzheimer's disease.[5][8]

Modulation of Metabolic Pathways: Dual sEH/PPARγ Activity

N-benzylbenzamide derivatives have been rationally designed as dual-target modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[2][11]

-

sEH Inhibition: sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Inhibition of sEH increases the levels of EETs, which can be beneficial in cardiovascular diseases.

-

PPARγ Activation: PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose homeostasis. Agonists of PPARγ are used in the treatment of type 2 diabetes.

The simultaneous modulation of both sEH and PPARγ by a single N-benzylbenzamide-based molecule offers a promising therapeutic strategy for complex metabolic disorders like diabetes and hypertension.[2][11]

Enzyme Inhibition: Tyrosinase Inhibition

N-benzylbenzamide derivatives, particularly those with hydroxyl substitutions on the aromatic rings, have been identified as potent inhibitors of tyrosinase.[12][13] Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Overproduction of melanin can lead to hyperpigmentation disorders. These compounds competitively inhibit the oxidation of L-DOPA by mushroom tyrosinase, with some derivatives exhibiting IC50 values in the low micromolar range.[12]

Antimicrobial Activity

Derivatives of N-phenylbenzamide and N-benzylsalicylthioamide have demonstrated antimicrobial properties. Studies have shown activity against Gram-positive bacteria, and in some cases, fungi.[6] The proposed mechanism for some of these compounds involves interaction with and disruption of the bacterial cell membrane.

Ion Channel Modulation: Kv1.3 Potassium Channel Blockade

N-arylbenzamide derivatives have been identified as potent blockers of the voltage-gated potassium channel Kv1.3.[10] This channel is highly expressed in T-lymphocytes and is a validated target for autoimmune diseases. Blockade of Kv1.3 suppresses T-cell activation, thereby attenuating immune responses.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative N-benzylbenzamide compounds.

Table 1: Anticancer Activity of N-Benzylbenzamide Derivatives

| Compound | Target/Assay | Cell Line(s) | IC50/EC50 (µM) | Reference(s) |

| Tubulin Polymerization Inhibitors | ||||

| 20b | Antiproliferative | Various Cancer Lines | 0.012 - 0.027 | [3] |

| 16f (MY-1121) | Antiproliferative | SMMC-7721, HuH-7 | 0.089, 0.092 | [1] |

| I-25 (MY-943) | Antiproliferative | MGC-803, HCT-116, KYSE450 | 0.017, 0.044, 0.030 | [1] |

| Aurora Kinase A Inhibitors | ||||

| 6h | AurkA Inhibition | - | 6.50 | [5] |

| STAT3 Inhibitors (Salicylanilide derivatives) | ||||

| Niclosamide | STAT3-dependent luciferase reporter | HeLa | 0.25 | [7] |

| Niclosamide | Antiproliferative | Du145 | 0.7 | [7] |

Table 2: Neuroprotective and Metabolic Activity of N-Benzylbenzamide Derivatives

| Compound | Target/Assay | IC50/EC50 | Reference(s) |

| Butyrylcholinesterase (BChE) Inhibitors | |||

| S11-1014 | BChE Inhibition | 0.00008 µM (80 pM) | [9] |

| S11-1033 | BChE Inhibition | 0.000039 µM (39 pM) | [9] |

| Dual sEH/PPARγ Modulators | |||

| 14c | sEH Inhibition | IC50 = 0.3 µM | [11] |

| 14c | PPARγ Activation | EC50 = 0.3 µM | [11] |

| 1c | sEH Inhibition | IC50 = 2.1 µM | [11] |

| 1c | PPARγ Activation | EC50 = 2.0 µM | [11] |

Table 3: Enzyme Inhibition and Ion Channel Modulation by N-Benzylbenzamide Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference(s) |

| Tyrosinase Inhibitors | |||

| 15 | Mushroom Tyrosinase (L-DOPA oxidation) | 2.2 | [12] |

| 36 | Benzyl benzoate derivative | 6.2 | [13] |

| Kv1.3 Channel Blockers (Benzamide derivatives) | |||

| DES1 | Human Kv1.3 Channel | 0.111 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin polymerizes into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (10 mM)

-

Glycerol

-

N-benzylbenzamide compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole, Colchicine)

-

Negative control (DMSO vehicle)

-

Pre-warmed 96-well plate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin to a concentration of 3-5 mg/mL in ice-cold GTB. Keep on ice.

-

Prepare serial dilutions of the N-benzylbenzamide compound and control compounds in GTB.

-

-

Reaction Setup:

-

In a pre-warmed 96-well plate, add the test compounds, controls, or vehicle to the appropriate wells.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

The rate and extent of polymerization are determined from the kinetic curves.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of BChE through the hydrolysis of a substrate.

Materials:

-

Butyrylcholinesterase (BChE) enzyme

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

N-benzylbenzamide compound stock solution (in DMSO)

-

Positive control (e.g., Rivastigmine)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of BChE, butyrylthiocholine iodide, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the N-benzylbenzamide compound and positive control.

-

-

Reaction Setup:

-

In a 96-well plate, add phosphate buffer, BChE enzyme solution, and varying concentrations of the test compound or control.

-

Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the butyrylthiocholine iodide substrate.

-

-

Data Acquisition:

-

Immediately measure the increase in absorbance at 412 nm over time.

-

-

Data Analysis:

-

The rate of reaction is proportional to the BChE activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

mTORC1 Activity Assay (Western Blot)

This assay measures the phosphorylation status of downstream targets of mTORC1.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

N-benzylbenzamide compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and allow them to adhere.

-

Treat cells with varying concentrations of the N-benzylbenzamide compound for the desired time.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a suitable assay (e.g., BCA).

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

-

Data Acquisition and Analysis:

-

Visualize protein bands using a chemiluminescence imager.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Overview of key signaling pathways modulated by N-benzylbenzamide compounds.

Experimental Workflows

Caption: General experimental workflows for key assays.

Conclusion

The N-benzylbenzamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action, spanning from the disruption of fundamental cellular processes like microtubule dynamics and protein synthesis to the specific inhibition of enzymes and ion channels, underscore the broad therapeutic potential of this class of compounds. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to further explore and exploit the therapeutic opportunities offered by N-benzylbenzamide derivatives. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

- 1. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. Inhibition of Aurora kinase A activity enhances the antitumor response of beta-catenin blockade in human adrenocortical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzamide derivatives as blockers of Kv1.3 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

4-bromo-N-isobutylbenzamide: A Technical Review for Drug Discovery Professionals

An In-depth Guide to Synthesis, Potential Biological Activity, and Experimental Protocols

Introduction

4-bromo-N-isobutylbenzamide is a synthetic organic compound belonging to the benzamide class of molecules. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the para-position of the benzene ring and an isobutyl group attached to the amide nitrogen imparts specific physicochemical properties that may influence its biological activity. Notably, this compound and its derivatives have been identified as potential inhibitors of human neutrophil elastase (HNE), a key enzyme implicated in the pathology of various inflammatory diseases.[1] This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, potential therapeutic applications as an elastase inhibitor, and detailed experimental protocols for its preparation and biological evaluation.

Chemical Properties and Synthesis

With the molecular formula C₁₁H₁₄BrNO, this compound possesses a structure amenable to various chemical modifications.[1] The bromine atom can serve as a handle for cross-coupling reactions, allowing for the synthesis of a diverse library of analogs. The amide bond can undergo hydrolysis under acidic or basic conditions.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of isobutylamine with 4-bromobenzoyl chloride. This straightforward and efficient method is widely applicable to the synthesis of various N-substituted benzamides.

A general workflow for the synthesis is presented below:

Caption: General Synthesis Workflow

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of structurally similar N-substituted benzamides.

Materials:

-

4-bromobenzoyl chloride

-

Isobutylamine

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq.) to the solution.

-

Slowly add isobutylamine (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Activity: Potential as a Human Neutrophil Elastase (HNE) Inhibitor

Human neutrophil elastase (HNE) is a serine protease that plays a crucial role in the inflammatory response. However, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of several chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the development of HNE inhibitors is a promising therapeutic strategy for these conditions.

| Compound | Structure | HNE IC₅₀ (nM) | Reference |

| Analogue 1 | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(diethylamino)acetamide | 23 | Fictional Example |

| Analogue 2 | 3-chloro-N-(4-(trifluoromethoxy)phenyl)benzamide | 58 | Fictional Example |

| Analogue 3 | 4-fluoro-N-(pyridin-2-yl)benzamide | 112 | Fictional Example |

Note: The data in this table is for illustrative purposes with structurally related compounds, as specific data for this compound is not available.

Experimental Protocol: In Vitro Human Neutrophil Elastase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against HNE using a chromogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), chromogenic substrate

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the test compound dilutions.

-

Add HNE solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the MeOSuc-AAPV-pNA substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

The rate of p-nitroaniline release is proportional to the HNE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

A diagram of the experimental workflow is provided below:

Caption: HNE Inhibition Assay Workflow

Signaling Pathways and Mechanism of Action

The primary mechanism of action for benzamide-based HNE inhibitors is direct competitive or non-competitive inhibition of the enzyme's catalytic activity. HNE is a serine protease with a catalytic triad (His-57, Asp-102, and Ser-195) in its active site. Inhibitors can bind to the active site, preventing the substrate from accessing the catalytic residues.

A simplified representation of HNE's role in tissue damage and the point of intervention for an inhibitor is shown below:

Caption: HNE-Mediated Tissue Damage Pathway

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel human neutrophil elastase inhibitors. Its straightforward synthesis allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. While direct biological data for this specific compound is limited, the well-established role of the benzamide scaffold in HNE inhibition provides a strong rationale for its investigation. Future research should focus on the synthesis and in vitro evaluation of this compound and its derivatives to determine their potency and selectivity for HNE. Promising candidates can then be advanced to cellular and in vivo models of inflammatory diseases to assess their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for initiating such a research program.

References

Methodological & Application

Synthesis Protocol for 4-bromo-N-isobutylbenzamide

Application Note APN-2025-12-24

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-N-isobutylbenzamide, a valuable intermediate in organic synthesis and drug discovery. The primary method described is the acylation of isobutylamine with 4-bromobenzoyl chloride. This application note includes a step-by-step experimental procedure, a summary of required reagents, and expected characterization data for the final product. Additionally, a workflow diagram is provided to ensure clarity and reproducibility.

Introduction

N-substituted benzamides are a prominent structural motif in a wide range of biologically active compounds. The title compound, this compound, incorporates a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions, and an N-isobutyl group, which can influence the compound's lipophilicity and binding interactions with biological targets. The straightforward synthesis of this compound makes it a readily accessible building block for the development of novel chemical entities.

Synthesis Pathway

The synthesis of this compound is most directly achieved via a nucleophilic acyl substitution reaction. In this protocol, the lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key reagents and expected physicochemical properties of this compound.

| Parameter | Value |

| Starting Materials | 4-Bromobenzoyl chloride, Isobutylamine |

| Reagents | Triethylamine, Dichloromethane |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 108-110 °C (literature) |

| Expected Yield | >80% |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol |

Spectroscopic Data (Reference)